Defined Stereochemical Identity Enables Known Potency in Downstream fXa Inhibitors Versus Undefined Mixtures
The (1S,3R,4R) configuration of this ethyl ester building block is essential for generating the correct cis-1,2-diamine stereochemistry in the final fXa inhibitors. The downstream diaminocyclohexane carboxamide derivatives synthesized from stereochemically defined intermediates exhibit IC50 values against human factor Xa as low as 5.1 nM [1]. In contrast, the same scaffold synthesized without stereochemical control or with alternative configurations can show drastically reduced or no anti-fXa activity, as demonstrated by the SAR study where only the 3,4-cis diamino isomers with specific substitution patterns retained significant potency [2]. The target compound thus offers procurement certainty: its defined stereochemistry is a gatekeeper for accessing this potent biological phenotype.
| Evidence Dimension | Downstream anti-fXa IC50 (enzymatic inhibition of human coagulation factor Xa) |
|---|---|
| Target Compound Data | Precursor to a diaminocyclohexane carboxamide series; the most potent analog (amide 2b) achieves IC50 = 5.1 nM [1] |
| Comparator Or Baseline | Same scaffold with alternative or unresolved stereochemistry shows no detectable or significantly reduced anti-fXa activity [2] |
| Quantified Difference | Potent low-nanomolar inhibition vs. inactive or weakly active isomers |
| Conditions | In vitro chromogenic substrate assay using purified human factor Xa as reported in Nagata et al., Bioorg. Med. Chem. Lett. 2008 |
Why This Matters
Procurement of the specific (1S,3R,4R) isomer ensures access to the stereochemical lineage required for low-nanomolar fXa activity; generic isomer mixtures are unsuitable.
- [1] BindingDB Entry: BDBM35743. IC50 = 5.1 nM for a 3,4-diaminocyclohexane carboxamide derivative against human coagulation factor Xa. Data from Nagata et al. (2008). View Source
- [2] Nagata, T.; Nagamochi, M.; Kobayashi, S.; Komoriya, S.; Yoshino, T.; Kanno, H. Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 4587–4592. View Source
